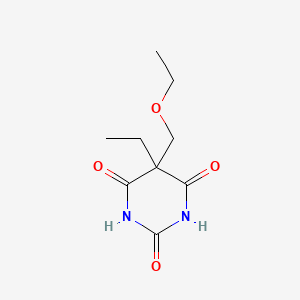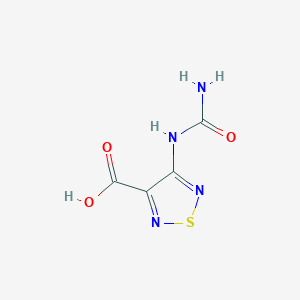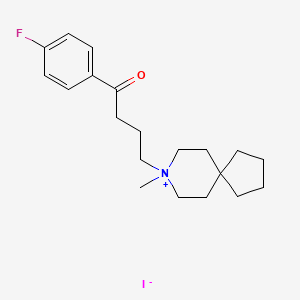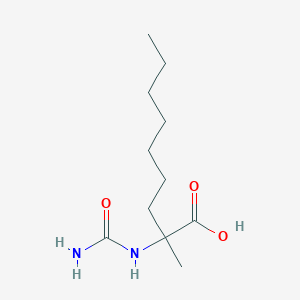
2-(Carbamoylamino)-2-methylnonanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Carbamoylamino)-2-methylnonanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of a carbamoyl group attached to the amino acid structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Carbamoylamino)-2-methylnonanoic acid typically involves the reaction of a suitable precursor with a carbamoylating agent. One common method is the reaction of 2-methylnonanoic acid with carbamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product in a highly pure form.
化学反应分析
Types of Reactions
2-(Carbamoylamino)-2-methylnonanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbamoyl group to an amine group.
Substitution: The compound can participate in substitution reactions where the carbamoyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
科学研究应用
2-(Carbamoylamino)-2-methylnonanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(Carbamoylamino)-2-methylnonanoic acid involves its interaction with specific molecular targets and pathways. The carbamoyl group can form hydrogen bonds and interact with enzymes, influencing their activity. The compound may also participate in metabolic pathways, contributing to the synthesis of other biologically active molecules.
相似化合物的比较
Similar Compounds
- 2-(Carbamoylamino)-2-methylhexanoic acid
- 2-(Carbamoylamino)-2-methylheptanoic acid
- 2-(Carbamoylamino)-2-methyloctanoic acid
Uniqueness
2-(Carbamoylamino)-2-methylnonanoic acid is unique due to its specific chain length and the presence of the carbamoyl group. This structural feature imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
属性
CAS 编号 |
7357-74-6 |
|---|---|
分子式 |
C11H22N2O3 |
分子量 |
230.30 g/mol |
IUPAC 名称 |
2-(carbamoylamino)-2-methylnonanoic acid |
InChI |
InChI=1S/C11H22N2O3/c1-3-4-5-6-7-8-11(2,9(14)15)13-10(12)16/h3-8H2,1-2H3,(H,14,15)(H3,12,13,16) |
InChI 键 |
UVMFFBCBXJKVKR-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCC(C)(C(=O)O)NC(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


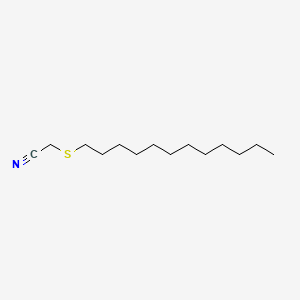
![[[4-[cyano(phenyl)methylidene]cyclohexa-2,5-dien-1-ylidene]amino] N-phenylcarbamate](/img/structure/B13763039.png)

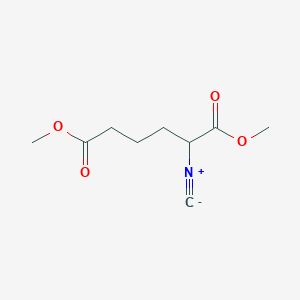

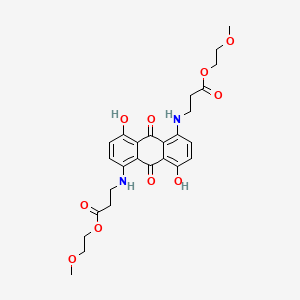
![tert-butyl N-[3-[2,3-dihydroxypropoxy(hydroxy)phosphoryl]oxy-1-[methyl-[(2-methylpropan-2-yl)oxy]amino]-1-oxopropan-2-yl]carbamate](/img/structure/B13763074.png)
![2,3-Bis[(3,5,5-trimethylhexyl)oxy]quinoxaline](/img/structure/B13763079.png)
![N-[3-(1-adamantyl)propyl]-2-methylpropan-2-amine;hydrochloride](/img/structure/B13763082.png)
